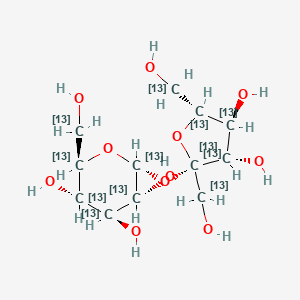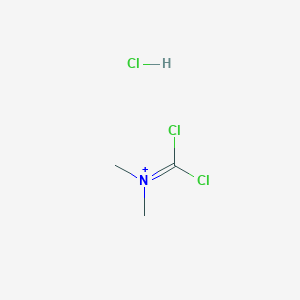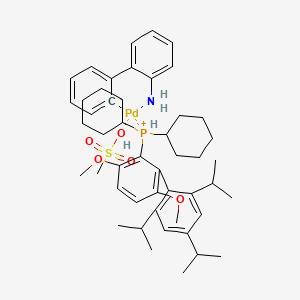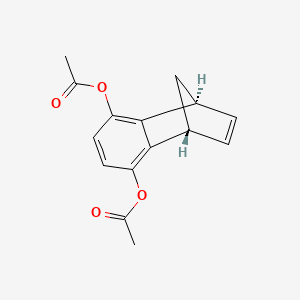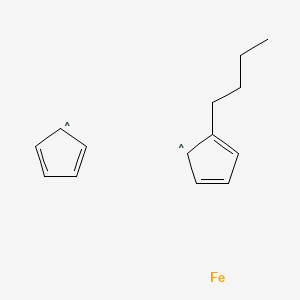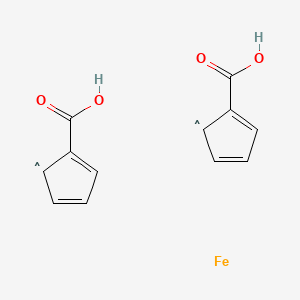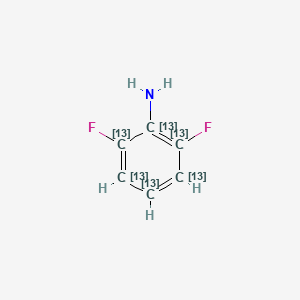
Tris(tetramethylcyclopentadienyl)terbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tetramethylcyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula C27H39Tb. It is composed of a terbium ion coordinated with three tetramethylcyclopentadienyl ligands. This compound is notable for its applications in various fields, including catalysis, thin film deposition, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetramethylcyclopentadienyl)terbium(III) typically involves the reaction of terbium chloride with tetramethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(tetramethylcyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxides.
Substitution: Ligands can be substituted with other cyclopentadienyl derivatives or different ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperatures.
Substitution: Various cyclopentadienyl derivatives or ligands in the presence of a base.
Complex Formation: Organic solvents and coordinating agents
Major Products:
Oxidation: Terbium oxides.
Substitution: New organometallic compounds with different ligands.
Complex Formation: Metal-organic complexes
Applications De Recherche Scientifique
Tris(tetramethylcyclopentadienyl)terbium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in thin film deposition for electronic devices, LED manufacturing, and materials science
Mécanisme D'action
The mechanism of action of Tris(tetramethylcyclopentadienyl)terbium(III) involves its ability to coordinate with other molecules and ions. The terbium ion can interact with various substrates, facilitating catalytic reactions. The tetramethylcyclopentadienyl ligands provide stability and enhance the compound’s reactivity. The compound’s luminescent properties are due to the electronic transitions within the terbium ion .
Comparaison Avec Des Composés Similaires
- Tris(tetramethylcyclopentadienyl)europium(III)
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(cyclopentadienyl)terbium(III)
Comparison: Tris(tetramethylcyclopentadienyl)terbium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its luminescent properties and catalytic efficiency make it particularly valuable in applications where these characteristics are essential .
Propriétés
Formule moléculaire |
C27H39Tb |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
terbium(3+);1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Clé InChI |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


